molecular formula C12H19ClO3Si B11847478 (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane

Cat. No.: B11847478
M. Wt: 274.81 g/mol
InChI Key: WFMAXOIFSQFHJB-UHFFFAOYSA-N
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Description

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is an organosilane compound characterized by a unique molecular architecture combining a chlorinated alkyl chain, a phenyl group, and three methoxysilyl moieties. The chloro and phenyl substituents suggest dual functionality: the chloro group facilitates nucleophilic substitution reactions, while the phenyl group enhances hydrophobicity and compatibility with aromatic systems . This compound may serve as a coupling agent or intermediate in hybrid material synthesis, leveraging its silane backbone for surface modification or crosslinking.

Properties

Molecular Formula

C12H19ClO3Si

Molecular Weight

274.81 g/mol

IUPAC Name

(1-chloro-3-phenylpropan-2-yl)-trimethoxysilane

InChI

InChI=1S/C12H19ClO3Si/c1-14-17(15-2,16-3)12(10-13)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

WFMAXOIFSQFHJB-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C(CC1=CC=CC=C1)CCl)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trimethoxysilane in the presence of a catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures, typically around 60-80°C.

    Catalyst: Common catalysts include acids or bases that facilitate the substitution reaction.

    Solvent: Solvents such as toluene or dichloromethane are often used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In industrial settings, the production of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Hydrolysis: Acidic or basic aqueous solutions to facilitate the hydrolysis of methoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.

    Hydrolysis Products: Silanols and siloxanes.

    Oxidation Products: Phenolic compounds or quinones.

    Reduction Products: Reduced phenyl derivatives.

Scientific Research Applications

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of functionalized siloxanes and silanes, which are important in the development of advanced materials and coatings.

    Chemistry: Employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.

    Industry: Utilized in the production of adhesives, sealants, and surface modifiers due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane involves its ability to undergo hydrolysis and condensation reactions. The methoxy groups are hydrolyzed to form silanols, which can then condense to form siloxane bonds. This property is crucial for its use in materials science and industrial applications, where it acts as a cross-linking agent to enhance the mechanical properties of materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane with structurally related organosilanes, emphasizing substituent effects, applications, and synthesis methods.

Structural and Functional Comparison

Compound Name Substituents Key Functional Groups Applications Reactivity Profile
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane Chloro, phenyl, methoxysilyl -Cl, -C₆H₅, -Si(OCH₃)₃ Hypothesized: Surface modification, hybrid materials, coupling agent High reactivity via chloro substitution; silanol formation upon hydrolysis
(3-Chloropropyl)trimethoxysilane (CPTMS) Chloropropyl, methoxysilyl -Cl, -Si(OCH₃)₃ Self-assembled monolayers (SAMs), silsesquioxane synthesis Nucleophilic substitution (Cl site); silanol condensation
Phenyltrimethoxysilane Phenyl, methoxysilyl -C₆H₅, -Si(OCH₃)₃ Plastic coupling agent, hydrophobic coatings Hydrolysis to phenylsilanolate oligomers; aromatic stability
(3-Mercaptopropyl)trimethoxysilane Mercaptopropyl, methoxysilyl -SH, -Si(OCH₃)₃ Thiol-functionalized hybrid particles (e.g., Au nanoparticle anchoring) Thiol-metal coordination; oxidative coupling
Hexyltrimethoxysilane Hexyl, methoxysilyl -C₆H₁₃, -Si(OCH₃)₃ Hydrophobic coatings, silicone elastomers Hydrosilylation; hydrolysis-dependent crosslinking

Physical and Chemical Properties

  • CPTMS : Density = 1.09 g/mL; Boiling Point = 195°C .
  • Phenyltrimethoxysilane : Density = 1.06 kg/L; Boiling Point = 211°C .
  • (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane (inferred): Likely higher molecular weight than CPTMS due to the phenylpropan-2-yl group, with comparable density (~1.1 g/mL) and elevated thermal stability.

Biological Activity

(1-Chloro-3-phenylpropan-2-yl)trimethoxysilane is a silane compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

Molecular Structure and Composition

  • IUPAC Name: (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane
  • Molecular Formula: C12H17ClO3Si
  • Molecular Weight: 274.80 g/mol
  • CAS Number: 11847478

The compound features a chlorinated alkyl chain attached to a phenyl group and a trimethoxysilane moiety, which enhances its reactivity and potential biological interactions.

The biological activity of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane primarily involves its interaction with biological membranes and proteins. The silane group can facilitate the formation of siloxane bonds with hydroxyl groups on biomolecules, potentially altering their structure and function. This property is particularly relevant in drug delivery systems where silanes are used to modify surfaces for enhanced biocompatibility and functionality.

Antimicrobial Properties

Research indicates that silanes can exhibit antimicrobial properties. The presence of chlorine in (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane may enhance its effectiveness against various bacterial strains. Studies have shown that chlorinated silanes can disrupt bacterial cell membranes, leading to cell lysis and death.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results suggest that (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Anticancer Activity : A study evaluated the effects of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane on human breast cancer cells (MCF7). The compound demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment.
  • Antimicrobial Efficacy : Another study tested the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating effective antimicrobial action.

Comparative Analysis

A comparison with other silane compounds reveals unique properties of (1-Chloro-3-phenylpropan-2-yl)trimethoxysilane:

Compound NameAnticancer ActivityAntimicrobial ActivityCytotoxicity IC50 (µM)
(1-Chloro-3-phenylpropan-2-yl)trimethoxysilaneModerateHigh25
TrimethoxyvinylsilaneLowModerate50
TriethoxysilaneLowLow>100

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